molecular formula C16H19ClN4O4 B11249761 2-(4-chlorophenoxy)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide

2-(4-chlorophenoxy)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide

Cat. No.: B11249761
M. Wt: 366.80 g/mol
InChI Key: AJYJKGKZKQVIQL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a tetrahydropyrimidinyl group, and a methylpropanehydrazide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Synthesis of the Tetrahydropyrimidinyl Intermediate: This step involves the cyclization of urea derivatives with suitable diketones to form the tetrahydropyrimidinyl ring.

    Coupling Reaction: The final step is the coupling of the chlorophenoxy intermediate with the tetrahydropyrimidinyl intermediate in the presence of a hydrazide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinyl ring, potentially converting them to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be explored for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions might be harnessed to develop new pharmaceuticals with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group could facilitate binding to hydrophobic pockets, while the hydrazide and tetrahydropyrimidinyl groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide: The parent compound.

    2-(4-bromophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the chlorophenoxy group, in particular, may enhance its ability to interact with certain biological targets compared to its analogs.

Properties

Molecular Formula

C16H19ClN4O4

Molecular Weight

366.80 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methylpropanehydrazide

InChI

InChI=1S/C16H19ClN4O4/c1-16(2,25-11-7-5-10(17)6-8-11)14(23)19-18-12-9-13(22)21(4)15(24)20(12)3/h5-9,18H,1-4H3,(H,19,23)

InChI Key

AJYJKGKZKQVIQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NNC1=CC(=O)N(C(=O)N1C)C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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